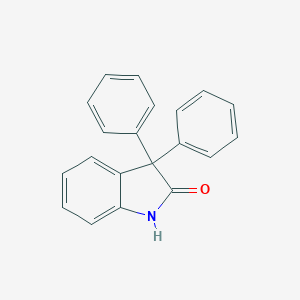
3,3-Diphenyloxindole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Diphenyloxindole is a heterocyclic compound that has gained significant attention in recent years due to its diverse range of applications in scientific research. It is a nitrogen-containing compound that consists of a five-membered ring and a ketone group. This compound is widely used in pharmaceutical research due to its unique properties and potential therapeutic benefits.
Wirkmechanismus
The mechanism of action of 3,3-Diphenyloxindole is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. It has also been shown to activate certain signaling pathways that are involved in cellular differentiation and proliferation.
Biochemische Und Physiologische Effekte
Studies have shown that 3,3-Diphenyloxindole has several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and inhibit the replication of certain viruses. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3,3-Diphenyloxindole in lab experiments is its versatility. It can be easily synthesized and modified to suit specific research needs. However, one of the limitations is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving 3,3-Diphenyloxindole. One area of research is the development of new synthetic methods that are more efficient and cost-effective. Another area of research is the development of new applications for this compound, such as in the field of OLEDs. Additionally, more research is needed to fully understand the mechanism of action of 3,3-Diphenyloxindole and its potential therapeutic benefits.
Synthesemethoden
There are several methods available for the synthesis of 3,3-Diphenyloxindole. One of the most commonly used methods is the Pictet-Spengler reaction. In this method, an aldehyde and an amine react to form an imine intermediate, which is then cyclized to form the oxindole ring. Another method is the Friedel-Crafts reaction, which involves the reaction of an aromatic compound with an acid chloride in the presence of a Lewis acid catalyst.
Wissenschaftliche Forschungsanwendungen
3,3-Diphenyloxindole has been extensively studied for its potential applications in various fields of scientific research. It has been found to possess anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its potential use as a photoreceptor in organic light-emitting diodes (OLEDs).
Eigenschaften
CAS-Nummer |
1922-79-8 |
|---|---|
Produktname |
3,3-Diphenyloxindole |
Molekularformel |
C20H15NO |
Molekulargewicht |
285.3 g/mol |
IUPAC-Name |
3,3-diphenyl-1H-indol-2-one |
InChI |
InChI=1S/C20H15NO/c22-19-20(15-9-3-1-4-10-15,16-11-5-2-6-12-16)17-13-7-8-14-18(17)21-19/h1-14H,(H,21,22) |
InChI-Schlüssel |
KLAWNELUVVBFGB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3NC2=O)C4=CC=CC=C4 |
Kanonische SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3NC2=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



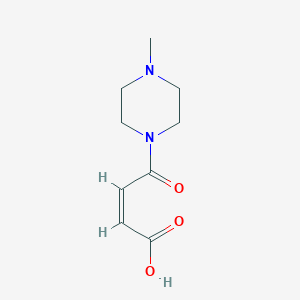
![N,N-diethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B187585.png)
![3-[(4-Nitrobenzyl)oxy]benzaldehyde](/img/structure/B187586.png)
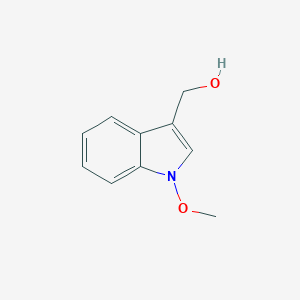
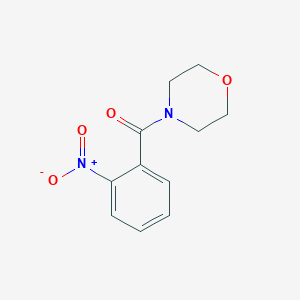
![Bis[4-(4-chlorophenoxy)phenyl] sulfone](/img/structure/B187590.png)
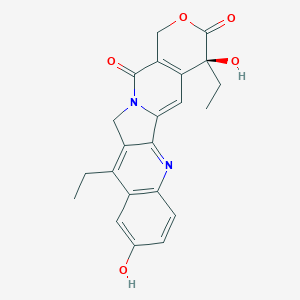
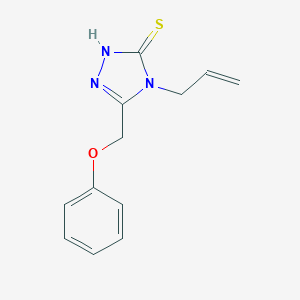

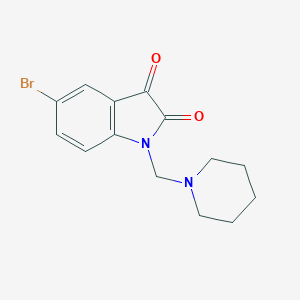
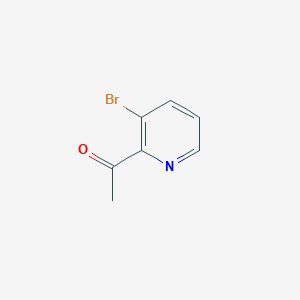
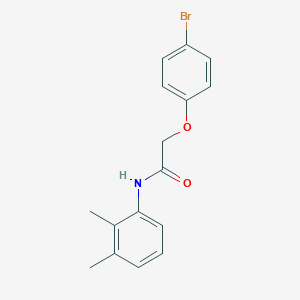
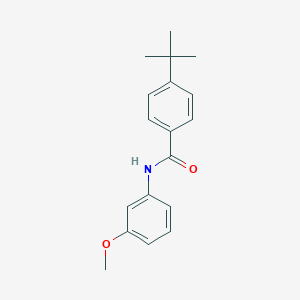
![2-Butyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B187606.png)